methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate
Overview
Description
Methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has highlighted the significance of derivatives similar to methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate in the development of compounds with antimicrobial properties. For instance, studies on novel Schiff bases containing the 2,4-disubstituted thiazole ring have shown moderate to excellent anti-fungal and anti-bacterial activities, indicating the potential of these compounds in treating fungal infections like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus with MIC values in the range of 6.25-25 microg/ml (Bharti et al., 2010).
Fluorescent Probing for Hydrazine
Derivatives of this compound have been utilized in the creation of fluorescent probes for detecting hydrazine in biological and water samples. These probes demonstrate low cytotoxicity, high cell permeability, and significant fluorescence intensity enhancement, making them suitable for environmental monitoring and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Anticonvulsant Activity
The structural modification of this compound's analogs has led to the development of sodium channel blocking agents with anticonvulsant activity. Notably, certain 3-aminopyrroles, derived through related synthetic pathways, have shown remarkable efficacy in seizure models without neurotoxicity at therapeutic doses, indicating the potential for these compounds in epilepsy treatment (Unverferth et al., 1998).
Antihypertensive Agents
Further chemical exploration of related compounds has led to the synthesis of thiosemicarbazides, triazoles, and Schiff bases with antihypertensive α-blocking activity. These synthesized compounds have shown promising results in lowering blood pressure, with several displaying good efficacy and low toxicity, making them candidates for antihypertensive drug development (Abdel-Wahab et al., 2008).
Properties
IUPAC Name |
methyl N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-9(14)12-11-5-6-4-7(10)2-3-8(6)13/h2-5,13H,1H3,(H,12,14)/b11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIKPQSTFEMHD-VZUCSPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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